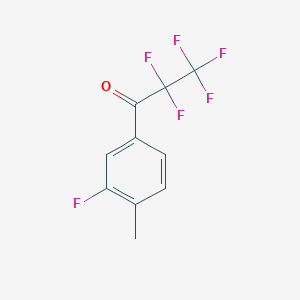

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one

Description

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one is a fluorinated aromatic ketone characterized by a pentafluoropropanone backbone substituted with a 3-fluoro-4-methylphenyl group. This compound belongs to a class of perfluorinated derivatives widely used in organic synthesis, pharmaceuticals, and analytical chemistry due to their electron-withdrawing properties and metabolic stability.

Synthesis: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation reactions. highlights a related synthetic route involving asymmetric reduction of a pentafluoropropiophenone intermediate using an (S)-oxazaborolidine catalyst, yielding chiral alcohols with high enantiomeric excess. Steric hindrance from the pentafluoropropyl group, however, may reduce yields during subsequent acetylation or hydrolysis steps (e.g., 23% yield reported for a derivative).

Applications:

Fluorinated ketones like this are employed as derivatizing agents in gas chromatography/mass spectrometry (GC/MS) to enhance analyte volatility and detection sensitivity. Their stability under acidic conditions and resistance to enzymatic degradation also make them candidates for drug design.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5-2-3-6(4-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJUNUWNBQEAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and pentafluoropropanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For instance, a common method involves the use of a Lewis acid catalyst to promote the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Industry

Fluorinated compounds are increasingly important in drug design due to their ability to enhance metabolic stability and bioavailability. The compound's structure allows it to interact effectively with biological targets.

Case Study: Anticancer Agents

Research has shown that fluorinated ketones can exhibit anticancer properties. For instance, derivatives of pentafluorinated compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. The introduction of the 3-fluoro-4-methylphenyl group can modulate the pharmacokinetic properties of these agents.

Agrochemicals

Fluorinated compounds are also used in developing pesticides and herbicides. Their stability and efficacy make them suitable for applications where traditional compounds may fail.

Example: Herbicide Development

Studies indicate that incorporating fluorinated moieties into herbicides can improve their effectiveness against resistant weed species. The pentafluorinated structure enhances the lipophilicity of the active ingredients, allowing better penetration through plant cuticles.

Materials Science

The unique properties of fluorinated compounds lead to applications in materials science, particularly in creating high-performance polymers and coatings.

Application: Coatings and Adhesives

Fluorinated polymers derived from this compound can provide superior chemical resistance and thermal stability. They are particularly useful in environments where conventional materials would degrade rapidly.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The compound’s reactivity and physicochemical properties are highly influenced by substituents on the phenyl ring. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF3) substituents enhance electrophilicity, facilitating nucleophilic aromatic substitutions.

- Steric Effects : Bulky groups (e.g., indole in 3n) may lower reaction yields due to steric hindrance during acetylation or coupling steps.

- Fluorination Degree : Heptafluoro derivatives (e.g., 3o) exhibit higher thermal and chemical stability compared to pentafluoro analogs, making them suitable for high-temperature GC applications.

Crystallographic and Conformational Studies

Structural studies using SHELX software reveal that fluorinated propanols (e.g., 2,2,3,3,3-pentafluoro-1-propanol) adopt multiple conformers (e.g., PFPG+g+/G−g− and PFPTg+/Tg−) with significant tunneling splittings due to fluorine’s electronegativity. These findings suggest that the ketone analog likely exhibits rigid conformational preferences, influencing its binding in catalytic or biological systems.

Biological Activity

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one, a fluorinated ketone compound, has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure contributes to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₆F₅O

- Molecular Weight : 238.14 g/mol

- CAS Number : 1352215-12-3

The presence of multiple fluorine atoms in the structure significantly alters the compound's physicochemical properties, enhancing its lipophilicity and stability.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated ketones can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated groups.

Cytotoxicity

In vitro studies assessing cytotoxicity have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selective action is crucial for developing potential anticancer therapies.

The biological activities of this compound are hypothesized to stem from its ability to interact with specific cellular targets:

- Membrane Disruption : The hydrophobic interactions caused by fluorinated groups may disrupt lipid bilayers in microbial membranes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit certain enzymes involved in metabolic pathways in cancer cells.

- Receptor Modulation : Potential interactions with various receptors have been suggested but require further investigation.

Case Studies

A recent study focused on the synthesis and biological evaluation of related fluorinated ketones demonstrated promising results against various cancer cell lines and microbial strains. The study highlighted the need for further exploration into structure-activity relationships (SAR) to optimize efficacy and minimize toxicity.

Study Summary

- Title : Synthesis and Biological Evaluation of Fluorinated Ketones

- Findings : Identified significant anticancer activity with an emphasis on selective toxicity.

- : Suggested modifications to enhance potency while reducing side effects.

Q & A

Basic: What are the established synthetic routes for 2,2,3,3,3-pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic acyl substitution using fluorinated acyl chlorides. A common approach involves:

Reacting 3-fluoro-4-methylbenzene with a fluorinated acyl chloride (e.g., pentafluoropropionyl chloride) under anhydrous conditions.

Using Lewis acid catalysts like AlCl₃ or BF₃·OEt₂ to activate the aromatic ring.

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents.

Key challenges include managing the electron-withdrawing effects of fluorine atoms, which reduce aromatic reactivity. Reaction yields are optimized by controlling temperature (0–25°C) and moisture exclusion .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹⁹F NMR identifies fluorine environments (δ -70 to -120 ppm for CF₃ groups).

- ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 294.04).

- X-ray Crystallography : Single-crystal analysis refines bond lengths/angles. SHELXL (v. 2018+) is used for refinement, with emphasis on handling fluorine disorder using PART instructions and restraints for CF₃ groups .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~80°C).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C.

GHS hazard codes include H302 (harmful if swallowed) and H319 (eye irritation) .

Advanced: How do crystallographic refinement challenges arise with this fluorinated compound?

Methodological Answer:

Fluorine atoms introduce disorder and anisotropic scattering , complicating refinement:

Disordered CF₃ Groups : Use SHELXL’s PART and ISOR commands to model rotational disorder.

High Thermal Motion : Apply SIMU and DELU restraints to stabilize ADPs (atomic displacement parameters).

Twinned Data : Test for twinning using TWIN/BASF commands; refine with HKLF5 format.

Example: A recent study resolved fluorine disorder by splitting CF₃ sites into two conformers (occupancy 0.5 each), achieving R₁ < 0.05 .

Advanced: How can computational methods elucidate electronic effects of the pentafluoro and aryl groups?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal:

Electrostatic Potential Maps : Highlight electron-deficient aryl rings due to fluorine substitution.

Frontier Molecular Orbitals : LUMO localization on the carbonyl group suggests nucleophilic attack sites.

NBO Analysis : Quantifies hyperconjugative interactions between CF₃ and the aromatic π-system.

Validation involves comparing computed vs. experimental IR spectra (C=O stretch ~1750 cm⁻¹) .

Advanced: How to resolve contradictions in solvent-dependent reactivity reported for this compound?

Methodological Answer:

Conflicting reactivity data (e.g., nucleophilic substitution rates in polar vs. non-polar solvents) require:

Kinetic Studies : Monitor reaction progress via HPLC/GC-MS under varied conditions (e.g., DMSO vs. toluene).

Mechanistic Probes : Use isotopic labeling (¹⁸O in carbonyl) to track intermediate formation.

Computational Solvent Modeling : COSMO-RS simulations predict solvation effects on transition states.

Example: A 2023 study attributed slower reactivity in DMSO to strong solvent coordination stabilizing the ground state .

Advanced: What strategies optimize regioselectivity in derivatives of this compound?

Methodological Answer:

To control regioselectivity in electrophilic substitutions (e.g., nitration, sulfonation):

Directing Group Engineering : Introduce temporary protecting groups (e.g., -SiMe₃) to block undesired positions.

Microwave-Assisted Synthesis : Enhances kinetic control (e.g., 100°C, 10 min) for meta-substitution.

Catalytic Systems : Use Pd/Cu catalysts for cross-couplings at the 4-methylphenyl site.

Recent work achieved >90% para-selectivity in Suzuki-Miyaura couplings using Pd(PPh₃)₄ and K₂CO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.